molecular formula C14H12FNO5S B13370867 4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

Cat. No.: B13370867
M. Wt: 325.31 g/mol
InChI Key: KTOQBPDCCDUFNV-UHFFFAOYSA-N
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Description

4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is an organic compound belonging to the class of salicylic acids. These compounds are characterized by the presence of an ortho-hydroxylated benzoic acid structure.

Preparation Methods

The synthesis of 4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid typically involves a multi-step process. One common synthetic route includes the sulfonylation of 4-fluoro-3-methylaniline followed by coupling with 2-hydroxybenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and inhibition of microbial growth .

Comparison with Similar Compounds

Similar compounds to 4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid include other salicylic acid derivatives such as:

Properties

Molecular Formula

C14H12FNO5S

Molecular Weight

325.31 g/mol

IUPAC Name

4-[(4-fluoro-3-methylphenyl)sulfonylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H12FNO5S/c1-8-6-10(3-5-12(8)15)22(20,21)16-9-2-4-11(14(18)19)13(17)7-9/h2-7,16-17H,1H3,(H,18,19)

InChI Key

KTOQBPDCCDUFNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)F

Origin of Product

United States

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